molecular formula C9H8ClNO5 B1596767 2-Chloro-3,4-dimethoxy-6-nitrobenzaldehyde CAS No. 82330-54-9

2-Chloro-3,4-dimethoxy-6-nitrobenzaldehyde

Cat. No. B1596767
CAS RN: 82330-54-9
M. Wt: 245.61 g/mol
InChI Key: ADCFAHQRUIOIOM-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : Approximately 69-71°C .

Scientific Research Applications

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines

    • Application : This compound is used in the synthesis of 2,4,6-tri-substituted-1,3,5-triazines, which are known for their applications in different fields, including the production of herbicides and polymer photostabilisers .
    • Method : The preparation involves sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .
    • Results : This procedure allowed the preparation of symmetric 2-chloro-4,6-diamino-1,3,5-triazines in reasonable yields (44 - 98 %) .
  • Mechanochemical Synthesis of Amides and Dipeptides

    • Application : A mechanochemical method for amidation of carboxylic acids and urethane-protected α-amino acids has been developed .
    • Method : The method involves an in-situ acid activation with 2,4,6-trichloro-1,3,5-triazine and a catalytic amount of PPh3 .
    • Results : A variety of carboxylic acids including aromatic acids, aliphatic acids, and N-protected α-amino acids undergo amidation to afford amides in moderate to excellent yields .
  • Peptide Coupling Agent

    • Application : 2-Chloro-4,6-dimethoxy-1,3,5-triazine is used as a peptide coupling agent for the purification of peptides .
    • Method : The compound is used in the synthesis of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride through coupling with N-methylmorpholine in tetrahydrofuran .
    • Results : The method allows for the efficient purification of peptides .
  • Synthesis of Prolinamide Derivatives

    • Application : This compound is used in the synthesis of prolinamide derivatives of ®-tetrahydropapaverine as mono-, di- and tripeptide .
    • Method : ®-Tetrahydropapaverine-prolinamide hybrid derivatives were tested as organocatalysts in the asymmetric Aldol reaction of aldehydes and ketones within various solvents, temperatures, and molar ratios .
    • Results : Catalyst 2 (30 mol %) afforded the best result in the Aldol reaction of cyclohexanone with 4-nitrobenzaldehyde up to 90% ee .
  • Synthesis of Benzamidazoles

    • Application : 2-Chloro-6-nitrobenzaldehyde is useful as an organic intermediate for the synthesis of benzamidazoles .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The specific results or outcomes obtained are not provided in the source .
  • Synthesis of Benzamidazoles
    • Application : 2-Chloro-6-nitrobenzaldehyde is useful as an organic intermediate for the synthesis of benzamidazoles .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The specific results or outcomes obtained are not provided in the source .

properties

IUPAC Name

2-chloro-3,4-dimethoxy-6-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO5/c1-15-7-3-6(11(13)14)5(4-12)8(10)9(7)16-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCFAHQRUIOIOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)[N+](=O)[O-])C=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379408
Record name 2-chloro-3,4-dimethoxy-6-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3,4-dimethoxy-6-nitrobenzaldehyde

CAS RN

82330-54-9
Record name 2-chloro-3,4-dimethoxy-6-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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